2-{[(5-Propyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile
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Overview
Description
2-{[(5-Propyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile is a heterocyclic compound that contains an oxadiazole ring, a sulfanyl group, and a benzonitrile moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures and monitored by thin layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Propyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Propyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzonitrile Derivatives: Compounds with the benzonitrile moiety but different heterocyclic rings.
Uniqueness
2-{[(5-Propyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile is unique due to the combination of its oxadiazole ring, sulfanyl group, and benzonitrile moiety, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-5-12-15-16-13(17-12)18-9-11-7-4-3-6-10(11)8-14/h3-4,6-7H,2,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBIERFYMHQWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)SCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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